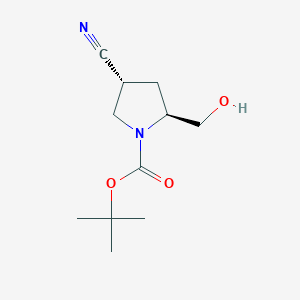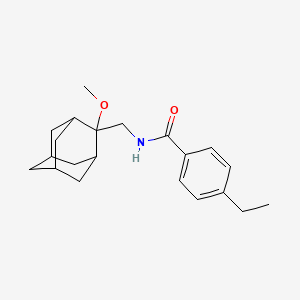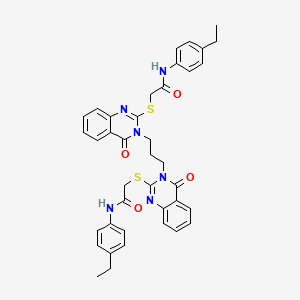
2,2'-((3,3'-(propane-1,3-diyl)bis(4-oxo-3,4-dihydroquinazoline-3,2-diyl))bis(sulfanediyl))bis(N-(4-ethylphenyl)acetamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with multiple functional groups. It contains a propane-1,3-diyl group, which is a three-carbon alkyl chain, as well as two 4-oxo-3,4-dihydroquinazoline-3,2-diyl groups, which are bicyclic structures containing nitrogen. The molecule also contains sulfanediyl linkages and N-(4-ethylphenyl)acetamide groups .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 4-oxo-3,4-dihydroquinazoline-3,2-diyl groups would contribute to the rigidity of the molecule, while the propane-1,3-diyl group would provide some flexibility. The N-(4-ethylphenyl)acetamide groups could potentially participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could increase its lipophilicity, while the amide groups could allow for hydrogen bonding, potentially increasing its solubility in polar solvents .Scientific Research Applications
Coordination Chemistry and Ligand Behavior
The bis(oxazoline) ligands, such as those related to the complex structure of 2,2'-((3,3'-(propane-1,3-diyl)bis(4-oxo-3,4-dihydroquinazoline-3,2-diyl))bis(sulfanediyl))bis(N-(4-ethylphenyl)acetamide), have shown interesting coordination behavior when bound to metal ions. These ligands can form stable complexes with metals, leading to structures that exhibit unique behaviors such as dynamic NMR features and specific interactions with solvents or other molecules. Such studies provide insights into the design of new metal-organic frameworks and coordination polymers with potential applications in catalysis, molecular recognition, and materials science (Kurosawa et al., 1998).
Synthesis of Heterocyclic Compounds
The chemical structure of compounds related to 2,2'-((3,3'-(propane-1,3-diyl)bis(4-oxo-3,4-dihydroquinazoline-3,2-diyl))bis(sulfanediyl))bis(N-(4-ethylphenyl)acetamide) has been utilized in the synthesis of various heterocyclic compounds. These synthetic routes often involve reactions with thiophosgene, sodium ethoxide, and other reagents, leading to the formation of novel bis(quinazolin)disulfides and other heterocyclic structures. Such compounds are of interest in the development of new pharmaceuticals and materials with specific chemical properties (Rimaz et al., 2009).
Metal-Organic Systems and Coordination Polymers
The structural motif of 2,2'-((3,3'-(propane-1,3-diyl)bis(4-oxo-3,4-dihydroquinazoline-3,2-diyl))bis(sulfanediyl))bis(N-(4-ethylphenyl)acetamide) can also be found in the synthesis of copper metal–organic systems. By altering the substituent positions of carboxylate ligands, researchers have been able to construct a variety of metal–organic complexes and coordination polymers. These structures have applications in gas storage, separation technologies, and as catalysts in various chemical reactions (Dai et al., 2009).
Bioremediation and Environmental Applications
Compounds with structural similarities to 2,2'-((3,3'-(propane-1,3-diyl)bis(4-oxo-3,4-dihydroquinazoline-3,2-diyl))bis(sulfanediyl))bis(N-(4-ethylphenyl)acetamide) have been studied for their potential in bioremediation, particularly in the degradation of environmentally persistent pollutants like Bisphenol A. The use of enzymes such as laccase in non-aqueous media has shown promising results in breaking down such pollutants, highlighting the potential of these compounds in environmental cleanup efforts (Chhaya & Gupte, 2013).
Catalysis
The bis(oxazoline) ligands, similar to the structure , have been used in catalytic processes, such as the epoxidation of alkenes and oxidation of sulfides. These processes are critical in the synthesis of various organic compounds, including pharmaceuticals and fine chemicals. The development of new catalytic systems based on these ligands can lead to more efficient and environmentally friendly synthetic routes (Javadi et al., 2015).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it could interact with biological targets such as enzymes or receptors. The presence of the amide groups and the aromatic rings could allow for interactions with biological macromolecules .
Future Directions
The future directions for research on this compound would depend on its intended use. If it’s designed to be a drug, further studies could focus on optimizing its pharmacological activity and minimizing any potential side effects. Alternatively, if it’s intended to be used in materials science, research could focus on exploring its physical properties and potential applications .
properties
IUPAC Name |
2-[3-[3-[2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H38N6O4S2/c1-3-26-14-18-28(19-15-26)40-34(46)24-50-38-42-32-12-7-5-10-30(32)36(48)44(38)22-9-23-45-37(49)31-11-6-8-13-33(31)43-39(45)51-25-35(47)41-29-20-16-27(4-2)17-21-29/h5-8,10-21H,3-4,9,22-25H2,1-2H3,(H,40,46)(H,41,47) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNCDDBZRPOIQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCN4C(=O)C5=CC=CC=C5N=C4SCC(=O)NC6=CC=C(C=C6)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H38N6O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B2364401.png)
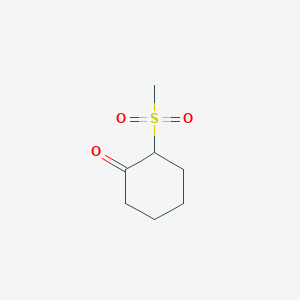
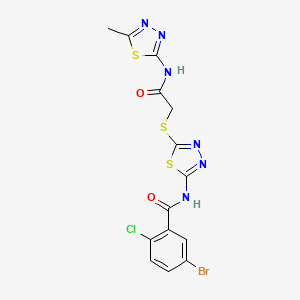

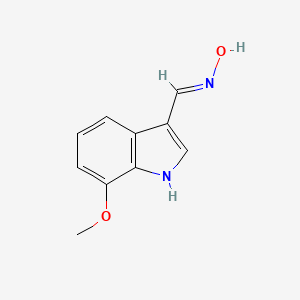

![N-(5-chloro-2-methoxyphenyl)-2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2364411.png)
![2-(1,3-dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2364412.png)
![Methyl 2-[4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B2364415.png)

![N-(4-fluorophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2364420.png)
